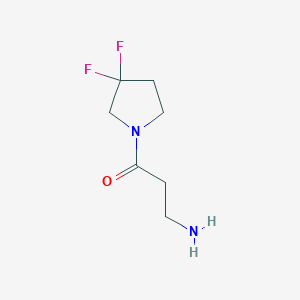

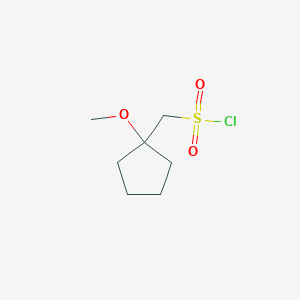

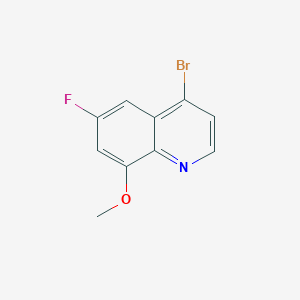

![molecular formula C10H14N2O3S B1382731 2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 1225769-17-4](/img/structure/B1382731.png)

2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid

Overview

Description

2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid (MTA) is an organic compound belonging to the thiazole family of compounds. It is a white crystalline solid that is moderately soluble in water and has a molecular weight of 207.3 g/mol. MTA is a valuable compound for research in the fields of organic chemistry and biochemistry due to its unique properties. MTA has been used in a variety of laboratory experiments and has been found to have a number of interesting biochemical and physiological effects.

Scientific Research Applications

Inhibition of Phosphoinositide 3-kinase

4-(1,3-Thiazol-2-yl)morpholine derivatives, closely related to the chemical , have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. This inhibition shows promise in xenograft models of tumor growth (Alexander et al., 2008).

Synthesis of N4-(5-Aryl-1,3-oxathiol-2-yliden) and 4-[4-Aryl-5-(2-Phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine

A study discusses the synthesis of derivatives including morpholine-1-carbothioic acid and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine, showcasing the chemical's role in synthesizing complex compounds (Fathalla et al., 2002).

QSAR Analysis of Derivatives for Antioxidant Activities

A study conducted QSAR analysis on derivatives of a similar compound, demonstrating its potential as antioxidants. This research provides insights into designing new potential antioxidants (Drapak et al., 2019).

Utilization in the Synthesis of Thiazol-4-ones

This compound is used in synthesizing 2-(4-morpholinyl)- and 2-(piperazinyl)-5-(benzyl)thiazol-4-ones, indicating its utility in creating thiazole derivatives (Obushak et al., 2007).

Synthesis of Novel Ring Systems for Potential Antioxidant Activity

Derivatives of the compound were used in synthesizing novel ring systems like 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine, highlighting its role in the development of potential antioxidant agents (Karimian & Karimian, 2017).

Synthesis of Compounds with Analgesic-Anti-Inflammatory and Antimicrobial Activities

Research on acetic acid hydrazide derivatives containing 5-methyl-2-benzoxazolinone showed the synthesis of compounds with potential analgesic-anti-inflammatory and antimicrobial activities (Salgın-Gökşen et al., 2007).

Microwave Assisted Synthesis of Benzimidazoles for Antimicrobial Activities

A study explored the microwave-assisted synthesis of benzimidazoles, showing this compound's role in creating antimicrobial agents (Vyas et al., 2008).

Mechanism of Action

Target of Action

The compound 2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid is a complex molecule that may interact with multiple targetsIt’s worth noting that molecules containing athiazole ring and morpholine ring , which are present in this compound, have been found in many important synthetic drug molecules . These molecules bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the morpholine ring to participate in nucleophilic substitution .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

It’s worth noting that the solubility of a compound in water, alcohol, and ether can impact its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, it can be inferred that this compound might have similar effects.

properties

IUPAC Name |

2-(4-methyl-2-morpholin-4-yl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-7-8(6-9(13)14)16-10(11-7)12-2-4-15-5-3-12/h2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKAAWYEKSXPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCOCC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

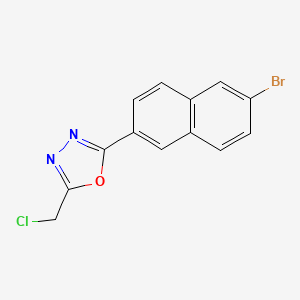

![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)

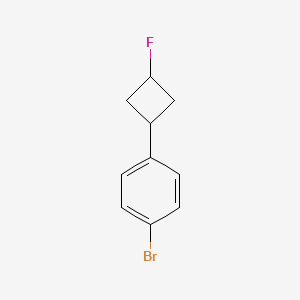

![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)

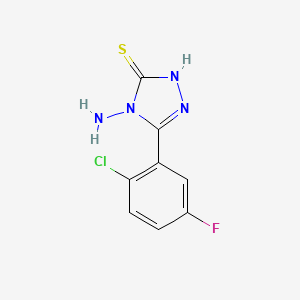

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)